Clionasterol acetate

Immunopharmacology Complement inhibition Marine natural products

Clionasterol acetate (CAS 4651-54-1) is the acetate ester of clionasterol, a 24S-configured phytosterol that serves as the C-24 epimer of β-sitosterol and the reduced analog of poriferasterol acetate. As a stigmastane-type sterol acetate (C31H52O2, MW 456.7), this compound is distinguished by its (24S)-ethyl configuration, which differentiates it from the more common (24R)-β-sitosterol acetate (CAS 915-05-9) found in terrestrial plants.

Molecular Formula C31H52O2
Molecular Weight 456.7 g/mol
CAS No. 4651-54-1
Cat. No. B15197707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClionasterol acetate
CAS4651-54-1
Molecular FormulaC31H52O2
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C
InChIInChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1
InChIKeyPBWOIPCULUXTNY-UMKHIFOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clionasterol acetate (CAS 4651-54-1): Procurement-Grade Phytosterol Acetate for Biomarker and Complement Research


Clionasterol acetate (CAS 4651-54-1) is the acetate ester of clionasterol, a 24S-configured phytosterol that serves as the C-24 epimer of β-sitosterol and the reduced analog of poriferasterol acetate [1]. As a stigmastane-type sterol acetate (C31H52O2, MW 456.7), this compound is distinguished by its (24S)-ethyl configuration, which differentiates it from the more common (24R)-β-sitosterol acetate (CAS 915-05-9) found in terrestrial plants [2]. Clionasterol acetate is primarily isolated from marine sources, including sponges and dinoflagellates, where its unique stereochemistry imparts distinct membrane-ordering properties and biomarker utility not shared by its terrestrial epimers [3].

Why Clionasterol Acetate Cannot Be Substituted by β-Sitosterol Acetate or Poriferasterol Acetate in Research Procurement


The structural homology among phytosterol acetates conceals critical stereochemical and functional divergences that preclude interchangeable use in research and analytical applications. Clionasterol acetate possesses the (24S)-ethyl configuration, whereas β-sitosterol acetate exists in the (24R)-configuration; these epimers exhibit distinct membrane-ordering efficiencies and biological activities that cannot be predicted from structural similarity alone [1]. In complement inhibition assays, clionasterol demonstrates a ten-fold greater potency (IC50 = 4.1 µM) than β-sitosterol, a difference of sufficient magnitude to alter experimental outcomes and compound selection decisions [2]. Furthermore, clionasterol acetate and poriferasterol acetate differ fundamentally in their biomarker utility, with clionasterol serving as a marine-derived signature compound for dinoflagellate organic matter input, while poriferasterol lacks this chemotaxonomic specificity [3]. Generic substitution therefore introduces uncontrolled variables that compromise both experimental reproducibility and the interpretability of analytical data.

Clionasterol Acetate: Head-to-Head Comparative Evidence for Procurement Decisions


Classical Complement Pathway Inhibition: Clionasterol vs. β-Sitosterol

Clionasterol demonstrates ten-fold greater potency than β-sitosterol in inhibiting the classical pathway (CP) of the human complement system, acting specifically on complement component C1. Both compounds were evaluated under identical in vitro conditions, with clionasterol achieving an IC50 of 4.1 µM compared to β-sitosterol's estimated IC50 of approximately 41 µM [1]. Notably, neither compound exhibited detectable inhibition of the alternative pathway (AP) at concentrations up to 400 µM, underscoring the pathway-specific nature of this differentiation.

Immunopharmacology Complement inhibition Marine natural products

Membrane Lipid Ordering Efficiency: Clionasterol vs. Sitosterol and Poriferasterol vs. Stigmasterol

In model membrane systems evaluated by ²H-NMR, clionasterol was found to be equally efficient as sitosterol in regulating membrane permeability and fluidity. By contrast, poriferasterol exhibited significantly reduced ordering efficiency compared to its epimer, stigmasterol [1]. This finding demonstrates that the C-24 stereochemical configuration exerts a differential functional impact depending on the presence of the Δ²² double bond: in the stigmasterol series (Δ²² present), the (24S)-configuration (poriferasterol) impairs membrane-ordering capacity relative to the (24R)-configuration (stigmasterol), whereas in the sitosterol series (Δ²² absent), the (24S)-configuration (clionasterol) maintains full ordering efficiency equivalent to the (24R)-configuration (sitosterol).

Membrane biophysics Sterol ordering 2H-NMR spectroscopy

Chemotaxonomic Biomarker Utility: Clionasterol as a Marine Dinoflagellate Signature

Clionasterol serves as a diagnostic chemotaxonomic biomarker for marine dinoflagellate organic matter input in sedimentological and paleoenvironmental studies. It is distinguished from terrestrial plant-derived sterols by its (24S)-ethyl configuration and is specifically associated with dinoflagellate sources rather than higher plant contributions [1]. Unlike dinosterol, which is the most widely utilized dinoflagellate biomarker but is absent in certain species and present as a minor component in others, clionasterol provides complementary taxonomic resolution within specific dinoflagellate clades. This marine-specific origin contrasts sharply with β-sitosterol acetate, which is ubiquitous in terrestrial plants and cannot discriminate between marine and terrigenous organic matter sources.

Biogeochemistry Lipid biomarkers Dinoflagellate taxonomy

Clionasterol Acetate: Validated Research and Analytical Application Scenarios for Procurement Planning


Complement System Drug Discovery and Immunopharmacology Screening

Clionasterol acetate is suitable for use as a positive control or reference inhibitor in classical complement pathway (CP) screening assays. Based on its demonstrated IC50 of 4.1 µM against CP activation and its ten-fold selectivity over β-sitosterol, this compound enables dose-response calibration and benchmark comparisons in assays designed to identify novel C1-targeted complement inhibitors [1]. The compound's lack of activity on the alternative pathway (AP) at concentrations up to 400 µM further supports its use as a pathway-selective tool compound.

Marine Sediment Biomarker Quantification and Paleoenvironmental Reconstruction

Clionasterol acetate is appropriate for use as an analytical standard in GC-MS and LC-MS quantification of dinoflagellate-derived sterols in marine sediment cores. Its (24S)-ethyl configuration provides definitive chemotaxonomic discrimination from terrestrial β-sitosterol, enabling accurate calculation of the marine/terrigenous organic matter ratio (e.g., clionasterol/β-sitosterol index) in paleoceanographic studies [2].

Model Membrane Biophysics and Sterol-Phospholipid Interaction Studies

Clionasterol acetate is useful in ²H-NMR and fluorescence anisotropy studies of sterol-phospholipid bilayer interactions. The compound's distinct membrane-ordering efficiency relative to its C-24 epimers makes it a valuable probe for investigating how stereochemical configuration influences lipid packing, domain formation, and membrane permeability in model systems [3].

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